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Compound of Interest

Compound Name: D-(+)-Trehalose-d2

Cat. No.: B12054348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic kinetics of D-(+)-Trehalose and its

deuterated isotopologue, D-(+)-Trehalose-d2, with a primary focus on the enzyme trehalase.

The inclusion of deuterium at the C1 and C1' positions of trehalose introduces a significant

kinetic isotope effect, offering insights into the enzyme's catalytic mechanism. This information

is valuable for researchers studying enzyme mechanisms, as well as for professionals in drug

development targeting trehalose metabolism.

Quantitative Data Summary
The following table summarizes the key kinetic parameters for the hydrolysis of D-(+)-

Trehalose (H-trehalose) and α,α-[1,1'-²H]trehalose (D-trehalose) by European honeybee

trehalase. The data clearly demonstrates a significant secondary deuterium kinetic isotope

effect (SDKIE).

Substrate Kₘ (mM) k₀ (s⁻¹)
k₀/Kₘ
(s⁻¹mM⁻¹)

α-SDKIE
(k₀H/k₀D)

D-(+)-Trehalose

(H-trehalose)
2.5 154 61.6 1.53[1][2]

α,α-[1,1'-

²H]Trehalose (D-

trehalose)

2.5 101 40.4
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k₀ is equivalent to kcat.

Comparative Analysis of Enzyme Kinetics
The hydrolysis of α,α-[1,1'-²H]trehalose by European honeybee trehalase exhibits a notable α-

secondary deuterium kinetic isotope effect (α-SDKIE) with a kH/kD value of 1.53[1][2]. This

significant isotope effect suggests that the transition state of the reaction has a more sp²-

hybridized character at the anomeric carbons than the ground state. Such a finding is

consistent with a catalytic mechanism that proceeds through an oxocarbenium ion

intermediate[1][2].

Interestingly, the Michaelis constant (Kₘ) for both the deuterated and non-deuterated

substrates remains the same at 2.5 mM, indicating that the deuterium substitution does not

significantly affect the binding affinity of the substrate to the enzyme. The observed kinetic

isotope effect is primarily reflected in the catalytic rate (k₀), which is reduced from 154 s⁻¹ for

the non-deuterated trehalose to 101 s⁻¹ for the deuterated analog[1].

While extensive research on the isotopic effects of deuterated trehalose on other enzymes

such as trehalose synthase and trehalose phosphorylase is not readily available in the

literature, the pronounced effect on trehalase underscores the utility of isotopic substitution as a

tool for mechanistic enzymology.

Experimental Protocols
Synthesis of α,α-[1,1'-²H]Trehalose
The synthesis of α,α-[1,1'-²H]trehalose is achieved through the reverse reaction of trehalase,

utilizing [1-²H]glucose as the starting material.

Materials:

[1-²H]Glucose

European honeybee trehalase

0.1 M Sodium phosphate buffer (pH 6.7)

Procedure:
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A reaction mixture is prepared containing 35% (w/v) [1-²H]glucose and 2 µg of trehalase in

250 µl of 0.1 M sodium phosphate buffer (pH 6.7)[1].

The mixture is incubated at 45°C for 100 hours[1]. The high concentration of D-glucose helps

to stabilize the enzyme at this temperature[1].

The synthesized α,α-[1,1'-²H]trehalose is then purified from the reaction mixture.

Enzyme Kinetics Assay for Trehalase
The kinetic parameters for the hydrolysis of both D-(+)-Trehalose and α,α-[1,1'-²H]trehalose are

determined by measuring the rate of glucose production.

Materials:

European honeybee trehalase (2 µg)

D-(+)-Trehalose or α,α-[1,1'-²H]trehalose (substrate)

0.1 M Sodium phosphate buffer (pH 6.7)

Tris-glucose oxidase-peroxidase reagent

Procedure:

A reaction mixture (250 µl) is prepared containing the trehalase enzyme and the substrate in

0.1 M sodium phosphate buffer (pH 6.7)[1].

The reaction is incubated at 35°C for 6 minutes[1].

The reaction is terminated by heating at 95°C for 3 minutes[1].

The amount of liberated D-glucose is determined using the Tris-glucose oxidase-peroxidase

method[1].

Kinetic parameters (Kₘ and k₀) are determined from Lineweaver-Burk plots[1].

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
http://musselmanlab.com/wp-content/uploads/2018/10/trehalose-assay-protocol-2010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12054348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Preparation
Incubation

Termination & Analysis

Prepare Reaction Mixture
(250 µl total volume)

- Trehalase (2 µg)
- Substrate (H- or D-Trehalose)

- 0.1 M Sodium Phosphate Buffer (pH 6.7)

Incubate at 35°C
for 6 minutes

Terminate Reaction
(Heat at 95°C for 3 min)

Quantify Liberated Glucose
(Tris-glucose oxidase-peroxidase method)

Determine Kinetic Parameters
(Lineweaver-Burk Plot)
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Caption: Experimental workflow for determining the kinetic parameters of trehalase hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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